molecular formula C10H6BrFN2O B13304164 4-(4-Bromo-1H-pyrazol-1-YL)-3-fluorobenzaldehyde

4-(4-Bromo-1H-pyrazol-1-YL)-3-fluorobenzaldehyde

Cat. No.: B13304164
M. Wt: 269.07 g/mol
InChI Key: NCRVIZFUPGXUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromo-1H-pyrazol-1-YL)-3-fluorobenzaldehyde is a chemical compound that features a pyrazole ring substituted with a bromine atom and a fluorobenzaldehyde moiety

Preparation Methods

The synthesis of 4-(4-Bromo-1H-pyrazol-1-YL)-3-fluorobenzaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 3-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(4-Bromo-1H-pyrazol-1-YL)-3-fluorobenzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate for oxidation and sodium borohydride for reduction.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for functional group transformations. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Bromo-1H-pyrazol-1-YL)-3-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-YL)-3-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved vary based on the specific biological context and the structure of the final pharmaceutical compound derived from it .

Comparison with Similar Compounds

Similar compounds to 4-(4-Bromo-1H-pyrazol-1-YL)-3-fluorobenzaldehyde include:

    4-Bromo-1H-pyrazole: A precursor in the synthesis of the target compound.

    3-Fluorobenzaldehyde: Another precursor used in the synthesis.

    4-Bromo-3-(4-fluorophenyl)-1H-pyrazol-5-amine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H6BrFN2O

Molecular Weight

269.07 g/mol

IUPAC Name

4-(4-bromopyrazol-1-yl)-3-fluorobenzaldehyde

InChI

InChI=1S/C10H6BrFN2O/c11-8-4-13-14(5-8)10-2-1-7(6-15)3-9(10)12/h1-6H

InChI Key

NCRVIZFUPGXUHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)F)N2C=C(C=N2)Br

Origin of Product

United States

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